molecular formula C16H13ClN2O4 B3911940 (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B3911940
M. Wt: 332.74 g/mol
InChI Key: ZVMLAEJFAJMUGR-WTKPLQERSA-N
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Description

(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-methoxy-4-nitroaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and 2-methoxy-4-nitroaniline in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the desired enamide compound. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a candidate for investigating molecular recognition processes.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (Z)-3-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

    (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-aminophenyl)prop-2-enamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-15-10-13(19(21)22)7-8-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLAEJFAJMUGR-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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